Dilitio tetrabromonickelato(II)

Descripción general

Descripción

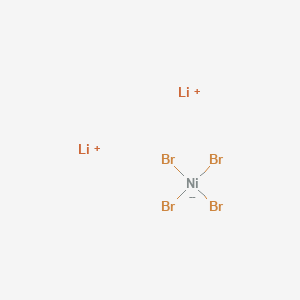

Dilithium;tetrabromonickel(2-) is a chemical compound with the formula Li₂NiBr₄. It is commonly used as a catalyst in various chemical reactions and is known for its role in the regioselective preparation of magnetic resonance contrast agents. This compound is typically available as a 0.5 M solution in tetrahydrofuran (THF) and has a molecular weight of 392.19 g/mol .

Aplicaciones Científicas De Investigación

Dilithium;tetrabromonickel(2-) has a wide range of applications in scientific research, including:

Mecanismo De Acción

Target of Action

The primary target of Dilithium Tetrabromonickelate(II) is the tetrabromonickelate anion . This anion contains a doubly-charged nickel atom (Ni 2+) surrounded by four bromide ions in a tetrahedral arrangement . The anion combines with cations to form a series of salts called tetrabromonickelates .

Pharmacokinetics

It is known that the compound forms a dark blue solution in tetrahydrofuran , suggesting it may have good solubility in certain organic solvents. This could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

It is known to be used as acatalyst for the regioselective preparation of magnetic resonance contrast agents . It is also used as a reagent for the regioselective synthesis of (-)-gallocatechin, synthesis of ATP mimics, and reaction with unsaturated epoxides .

Action Environment

The action of Dilithium Tetrabromonickelate(II) can be influenced by environmental factors such as the presence of certain solvents . For example, solvents that can dissolve tetrabromonickelate include acetone, acetonitrile, methyl ethyl ketone, and nitromethane . The compound’s color and state can also change depending on the temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dilithium;tetrabromonickel(2-) can be synthesized by reacting lithium bromide (LiBr) with nickel(II) bromide (NiBr₂) in an appropriate solvent such as tetrahydrofuran (THF). The reaction typically involves mixing equimolar amounts of the reactants under an inert atmosphere to prevent oxidation. The resulting solution is then filtered to remove any insoluble impurities .

Industrial Production Methods

In an industrial setting, the production of dilithium tetrabromonickelate(II) solution follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors equipped with stirring mechanisms to ensure thorough mixing. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The final product is then subjected to quality control tests to ensure it meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

Dilithium;tetrabromonickel(2-) undergoes various types of chemical reactions, including:

Oxidation-Reduction Reactions: It can participate in redox reactions where it acts as a catalyst.

Substitution Reactions: It can facilitate the substitution of bromide ions with other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with dilithium tetrabromonickelate(II) solution include unsaturated epoxides and ATP mimics. The reactions are typically carried out under inert conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving dilithium tetrabromonickelate(II) solution depend on the specific reactants and conditions used. For example, it can aid in the regioselective synthesis of (-)-gallocatechin and other complex organic molecules .

Comparación Con Compuestos Similares

Similar Compounds

Dilithium tetrachlorocuprate(II) solution: Similar in structure but contains copper instead of nickel.

Manganese(II) chloride bis(lithium chloride) complex solution: Contains manganese and is used in different catalytic applications.

Copper(I) cyanide di(lithium chloride) complex solution: Contains copper and cyanide ions and is used in different types of reactions.

Uniqueness

Dilithium;tetrabromonickel(2-) is unique due to its specific catalytic properties and its ability to facilitate regioselective synthesis of complex organic molecules. Its use in the preparation of magnetic resonance contrast agents also sets it apart from other similar compounds .

Propiedades

IUPAC Name |

dilithium;tetrabromonickel(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4BrH.2Li.Ni/h4*1H;;;/q;;;;2*+1;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJDNPHXGKKFIA-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

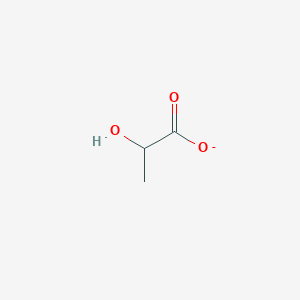

[Li+].[Li+].[Ni-2](Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br4Li2Ni | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453236 | |

| Record name | AGN-PC-0NF0DX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13826-95-4 | |

| Record name | AGN-PC-0NF0DX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | di-Lithium tetrabromonickelate(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of Lithium Tetrabromonickelate(II) in the hydrobromination of epoxides?

A1: Lithium Tetrabromonickelate(II) acts as a catalyst in the reaction. While the exact mechanism is not detailed in the provided abstract [], it's likely that the Nickel(II) center facilitates the opening of the epoxide ring and subsequent addition of the bromide ion. This catalytic activity allows for the efficient conversion of epoxides to bromohydrins under specific conditions.

Q2: Are there any insights into the selectivity of Lithium Tetrabromonickelate(II) in this specific reaction?

A2: The abstract doesn't elaborate on the selectivity of Lithium Tetrabromonickelate(II) in this reaction []. Further investigation into the full text of the paper would be necessary to determine if the catalyst exhibits regioselectivity (preference for bromide addition to a specific carbon of the epoxide ring) or stereoselectivity (preference for a specific stereoisomer formation).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.